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molecular formula C8H11NO3 B8795022 methyl 5-isopropyloxazole-4-carboxylate CAS No. 72030-85-4

methyl 5-isopropyloxazole-4-carboxylate

Cat. No. B8795022
M. Wt: 169.18 g/mol
InChI Key: UKMVXKZWKHQESS-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

To a solution of sodium methoxide (1.86 g) in DMF (30 ml) was added methyl isocyanoacetate (2.38 ml) dropwise at −50° C. and the mixture stirred for 30 min at −50° C. 2-Methylpropanoyl chloride (3.36 ml) was added gradually to the mixture at −50° C. and the mixture stirred for 2 h at −50° C. The mixture was diluted with DCM (50 ml) and saturated sodium bicarbonate solution (50 ml) was added and the organic layer collected using a hydrophobic frit. The aqueous layer was washed with DCM (2×50 ml) and separated by hydrophobic frit. The combined organic phases were concentrated in vacuo. This was purified by chromatography on silica gel, eluting with a gradient of 0-100% ethyl acetate in cyclohexane, followed by 0-20% methanol. The residue was distilled using a Kugelrohr to give the title compound (553 mg) as yellow solid.
Name
sodium methoxide
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
2.38 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[N+:4]([CH2:6][C:7]([O:9][CH3:10])=[O:8])#[C-:5].[CH3:11][CH:12]([CH3:16])[C:13](Cl)=[O:14]>CN(C=O)C.C(Cl)Cl.C(=O)(O)[O-].[Na+]>[CH3:11][CH:12]([C:13]1[O:14][CH:5]=[N:4][C:6]=1[C:7]([O:9][CH3:10])=[O:8])[CH3:16] |f:0.1,6.7|

Inputs

Step One
Name
sodium methoxide
Quantity
1.86 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2.38 mL
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.36 mL
Type
reactant
Smiles
CC(C(=O)Cl)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 30 min at −50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 2 h at −50° C
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the organic layer collected
WASH
Type
WASH
Details
The aqueous layer was washed with DCM (2×50 ml)
CUSTOM
Type
CUSTOM
Details
separated by hydrophobic frit
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
This was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-100% ethyl acetate in cyclohexane
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)C1=C(N=CO1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 553 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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